![molecular formula C8H13BrN2O2S2 B5830780 5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide CAS No. 911112-06-6](/img/structure/B5830780.png)
5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide and related compounds often involves complex organic reactions. For instance, compounds with similar structural motifs have been synthesized through various organic synthesis techniques, including the use of palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. These methods enable the formation of C-N bonds, crucial for constructing the backbone of such molecules (Queiroz et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, revealing intricate details about their crystalline forms and molecular geometries. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases a monoclinic space group with specific cell parameters (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide involves its participation in various reactions, including but not limited to, nucleophilic substitutions and electrophilic additions due to the presence of reactive functional groups. Such reactions are pivotal for modifying the compound or for further derivatization (Gol'dfarb et al., 1983).
properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O2S2/c1-11(2)6-5-10-15(12,13)8-4-3-7(9)14-8/h3-4,10H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYNOSOVEWODHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195777 | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
911112-06-6 | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911112-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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